3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C21H26N4O3S and a molecular weight of 414.5 g/mol. This compound is characterized by the presence of methoxy groups, a piperazine ring, and a carbamothioyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route often includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Introduction of the Piperazine Ring: The acid chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline to introduce the piperazine ring.
Formation of the Carbamothioyl Group: The final step involves the reaction of the intermediate product with thiocarbamoyl chloride to form the carbamothioyl group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the piperazine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxy groups and the carbamothioyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, 3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:
(3,5-dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone: This compound shares the methoxy and piperazine groups but lacks the carbamothioyl group.
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: This compound has a similar piperazine ring but differs in other functional groups and overall structure.
Properties
Molecular Formula |
C21H26N4O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H26N4O3S/c1-24-8-10-25(11-9-24)17-6-4-16(5-7-17)22-21(29)23-20(26)15-12-18(27-2)14-19(13-15)28-3/h4-7,12-14H,8-11H2,1-3H3,(H2,22,23,26,29) |
InChI Key |
NTYKFZYEWHEQDI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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